4-(2-Bromo-5-methoxyphenyl)butan-2-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H15BrO2 |
|---|---|
Molecular Weight |
259.14 g/mol |
IUPAC Name |
4-(2-bromo-5-methoxyphenyl)butan-2-ol |
InChI |
InChI=1S/C11H15BrO2/c1-8(13)3-4-9-7-10(14-2)5-6-11(9)12/h5-8,13H,3-4H2,1-2H3 |
InChI Key |
AORQHLNLCFMSRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=C(C=CC(=C1)OC)Br)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 2 Bromo 5 Methoxyphenyl Butan 2 Ol
Strategies for Constructing the 2-Bromo-5-methoxyphenyl Moiety
The formation of the 2-bromo-5-methoxyphenyl core necessitates precise control over the placement of three different substituents on a benzene (B151609) ring. The interplay of their electronic and steric effects dictates the feasibility and outcome of synthetic transformations.
Regioselective Bromination Approaches to Methoxy-Substituted Arenes
The methoxy (B1213986) group (–OCH₃) is a powerful ortho-, para-directing and activating group in electrophilic aromatic substitution reactions due to its ability to donate electron density to the aromatic ring through resonance. This inherent directing effect is fundamental to strategies for synthesizing the target moiety.
A common approach involves the direct bromination of a suitably substituted anisole (B1667542) (methoxybenzene) derivative. For instance, the electrophilic bromination of anisole itself typically yields the para-brominated product as the major isomer due to reduced steric hindrance compared to the ortho positions. nih.gov To achieve the desired 2-bromo-5-methoxy substitution pattern, a precursor with a directing group at the meta-position relative to the methoxy group is often employed. For example, the bromination of 3-methoxybenzaldehyde (B106831) has been shown to yield 2-bromo-5-methoxybenzaldehyde (B1267466) selectively. researchgate.net
Various brominating agents can be used to optimize regioselectivity and yield. While molecular bromine (Br₂) in the presence of a Lewis acid is a classic method, reagents like N-Bromosuccinimide (NBS) in polar solvents such as acetonitrile (B52724) can offer milder conditions and improved selectivity. nih.govresearchgate.net The choice of solvent and catalyst can significantly influence the ortho-to-para product ratio. For instance, zeolite catalysts have been explored to enhance para-selectivity in the bromination of some arenes. researchgate.net
| Reagent | Typical Conditions | Key Advantages | Selectivity Notes |
|---|---|---|---|
| Br₂ / FeBr₃ | Non-polar solvent (e.g., CCl₄) | High reactivity | Often yields a mixture of ortho and para isomers. wku.edu |
| N-Bromosuccinimide (NBS) | Polar solvent (e.g., Acetonitrile) | Milder conditions, easier handling | Can provide high para-selectivity. nih.gov |
| Br₂ / Zeolite | Heterogeneous catalysis | High para-selectivity, catalyst recyclability | Effective for specific substrates like chlorobenzene. researchgate.net |
Introduction and Manipulation of the Methoxy Functional Group
The methoxy group is a crucial feature of the target molecule, and its introduction is a key synthetic step. A primary method for forming an aryl ether like anisole is the Williamson ether synthesis. This reaction involves the deprotonation of a corresponding phenol (B47542) (a hydroxy-substituted arene) with a base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, typically methyl iodide or dimethyl sulfate.
Alternatively, palladium-catalyzed C–H activation has emerged as a modern technique for the direct installation of functional groups. Recent research has demonstrated the ortho-C–H methoxylation of aryl halides, providing a novel route to methoxy-substituted arenes from readily available starting materials. nih.gov This strategy can be particularly useful for building highly substituted aromatic rings in a controlled, stepwise manner.
Precursor Functionalization and Aromatic Coupling
Once the 2-bromo-5-methoxybenzene core is established, the four-carbon side chain must be introduced. A robust method for this is the Friedel-Crafts acylation. In this reaction, an acyl group is attached to the aromatic ring using an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). For the synthesis of the target compound, 2-bromoanisole (B166433) could be acylated with butanoyl chloride or crotonyl chloride. The acylation would preferentially occur at the para-position to the activating methoxy group, leading to the ketone precursor 4-(2-bromo-5-methoxyphenyl)butan-2-one (after reduction of the double bond if crotonyl chloride is used).
Another strategy involves building the side chain from a functional group already present on the ring. For instance, starting with 2-bromo-5-methoxybenzaldehyde, a Grignard reaction with a suitable organomagnesium reagent (e.g., ethylmagnesium bromide) followed by oxidation and further chain extension could construct the desired butanone side chain, which is the immediate precursor to the final alcohol.
Stereoselective Formation of the Butan-2-ol Side Chain
The butan-2-ol side chain contains a stereocenter at the C2 position. The synthesis of a single enantiomer of 4-(2-Bromo-5-methoxyphenyl)butan-2-ol requires an asymmetric synthesis approach to control the three-dimensional arrangement of this chiral center.
Asymmetric Reduction Methodologies for Carbonyl Precursors
The most direct route to the chiral butan-2-ol moiety is the asymmetric reduction of the prochiral ketone precursor, 4-(2-bromo-5-methoxyphenyl)butan-2-one. This transformation can be achieved with high enantioselectivity using various modern catalytic systems.
Catalytic Asymmetric Hydrogenation: This method employs a transition metal catalyst (commonly ruthenium, rhodium, or iridium) complexed with a chiral ligand. The catalyst facilitates the addition of hydrogen across the carbonyl double bond, with the chiral ligand directing the hydrogen to one face of the ketone, thereby producing one enantiomer of the alcohol in excess.
Chiral Borane (B79455) Reagents and Catalysts: Borane-based reductions are highly effective for asymmetric ketone reduction. The Corey-Bakshi-Shibata (CBS) reduction utilizes a chiral oxazaborolidine catalyst with a borane source (like BH₃·THF) to achieve high enantiomeric excess (ee) for a wide range of ketones. researchgate.net Stoichiometric chiral borane reagents, such as (−)-B-chlorodiisopinocampheylborane ((-)-DIP-Chloride™), are also powerful tools for this transformation. researchgate.net
Enzymatic Reductions: Biocatalysis using alcohol dehydrogenases (ADHs) offers an environmentally benign and highly selective method for ketone reduction. nih.gov These enzymes, often from sources like Thermoanaerobacter ethanolicus, can reduce ketones to their corresponding alcohols with excellent enantiopurity, operating under mild aqueous conditions. nih.gov
| Method | Typical Catalyst/Reagent | Key Features | Typical Enantioselectivity |
|---|---|---|---|
| Asymmetric Hydrogenation | [RuCl₂(diphosphine)(diamine)] | High turnover numbers, broad substrate scope | Often >95% ee |
| CBS Reduction | Chiral Oxazaborolidine / BH₃ | Predictable stereochemistry, widely used | Can achieve >99% ee |
| Stoichiometric Borane | (-)-DIP-Chloride™ | High enantioselectivity, reliable | Often >98% ee researchgate.net |
| Enzymatic Reduction | Alcohol Dehydrogenase (ADH) | Environmentally friendly, high selectivity | Often >99% ee nih.gov |
Chiral Auxiliary and Ligand-Controlled Synthetic Routes
An alternative to direct asymmetric reduction is the use of a chiral auxiliary. numberanalytics.com A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to the substrate to direct a subsequent diastereoselective reaction. numberanalytics.comwikipedia.org After the desired stereocenter is created, the auxiliary is removed.
A prominent example is the Evans aldol (B89426) reaction, which uses chiral oxazolidinone auxiliaries. blogspot.com In a potential route to the target molecule, an N-propionyl oxazolidinone could be converted to its boron enolate. This chiral enolate would then react with an appropriate two-carbon electrophile. The steric bulk of the auxiliary directs the approach of the electrophile, leading to the formation of one diastereomer with high selectivity. wikipedia.orgblogspot.com Subsequent cleavage of the auxiliary would yield the chiral carboxylic acid derivative, which could then be converted to the desired butan-2-ol side chain through further standard transformations. This method provides excellent control over the absolute stereochemistry of the newly formed chiral center. researchgate.net
Diastereoselective Carbon-Carbon Bond Formation
The creation of the stereocenter at the C-2 position of this compound with high diastereoselectivity is a critical challenge in its synthesis. While specific studies on the diastereoselective synthesis of this exact molecule are not extensively detailed in publicly available literature, general principles of asymmetric synthesis can be applied. Methodologies often involve the diastereoselective reduction of the corresponding ketone, 4-(2-Bromo-5-methoxyphenyl)butan-2-one.
Substrate-Controlled Diastereoselection: In this approach, the inherent structural features of the substrate guide the stereochemical outcome of the reaction. For 4-(2-Bromo-5-methoxyphenyl)butan-2-one, the steric bulk of the substituted phenyl group can influence the facial selectivity of hydride attack on the carbonyl group.
Reagent-Controlled Diastereoselection: This strategy employs chiral reducing agents to induce stereoselectivity. A variety of such reagents are available, including those based on boron and aluminum hydrides modified with chiral ligands.
| Catalyst System | Reducing Agent | Diastereomeric Ratio (d.r.) | Reference |
| Ruthenium-based catalyst | Isopropanol | >95:5 | (Generic Example) |
| CBS Catalyst | Borane | up to 99:1 | (Generic Example) |
| Chiral Phosphine (B1218219) Ligated Rhodium | Hydrogen Gas | >98:2 | (Generic Example) |
Catalyst-Controlled Diastereoselection: Asymmetric transfer hydrogenation and catalytic hydrogenation using chiral catalysts are powerful methods for achieving high diastereoselectivity. Catalysts based on metals like ruthenium, rhodium, and iridium, in combination with chiral ligands, can effectively control the stereochemical outcome of the ketone reduction.
Enantiomeric Separation and Purification Techniques
Given that this compound possesses a chiral center, the separation of its enantiomers is crucial for the synthesis of single-enantiomer active pharmaceutical ingredients.
Classical Resolution: This traditional method involves the reaction of the racemic alcohol with a chiral resolving agent to form a pair of diastereomeric salts or esters. These diastereomers, having different physical properties, can then be separated by crystallization or chromatography.
Enzymatic Resolution: Lipases are a class of enzymes that can selectively acylate or deacylate one enantiomer of a racemic alcohol with high enantioselectivity. researchgate.netwuxiapptec.comnih.gov This kinetic resolution process allows for the separation of the two enantiomers. For instance, lipase (B570770) B from Candida antarctica is a commonly used enzyme for the resolution of secondary alcohols. researchgate.net
| Enzyme | Acyl Donor | Solvent | Enantiomeric Excess (e.e.) | Reference |
| Candida antarctica Lipase B (CAL-B) | Vinyl acetate | Hexane | >99% | researchgate.net |
| Pseudomonas cepacia Lipase | Isopropenyl acetate | Toluene | >98% | (Generic Example) |
| Porcine Pancreatic Lipase | Butyric anhydride | Diisopropyl ether | >95% | (Generic Example) |
Chiral Chromatography: High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) using chiral stationary phases (CSPs) are powerful analytical and preparative techniques for separating enantiomers. researchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are often effective for the resolution of a wide range of chiral compounds, including aryl alcohols. researchgate.net
Metal-Catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Carbon-Carbon and Carbon-Oxygen Bond Formation
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are widely used for the formation of C-C bonds. In the context of synthesizing this compound, a palladium catalyst could be employed to couple a suitable organometallic reagent with a precursor containing the 2-bromo-5-methoxyphenyl moiety. For instance, a Suzuki coupling could involve the reaction of an organoboron compound with an appropriate aryl bromide.
The Buchwald-Hartwig amination, a palladium-catalyzed C-N bond-forming reaction, is also a relevant methodology in the broader synthetic routes leading to derivatives of this compound.
| Reaction Type | Palladium Catalyst | Ligand | Base | Solvent | Yield (%) | Reference |
| Suzuki Coupling | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/Water | 85-95 | (Generic Example) |
| Heck Coupling | Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | DMF | 70-90 | (Generic Example) |
| Sonogashira Coupling | PdCl₂(PPh₃)₂/CuI | - | Et₃N | THF | 80-98 | (Generic Example) |
Copper-Mediated Arylation and Etherification
Copper-catalyzed reactions, particularly the Ullmann condensation, have a long history in the formation of C-O and C-N bonds. nih.gov Modern advancements have led to milder and more efficient copper-catalyzed cross-coupling reactions. For the synthesis of this compound or its derivatives, a copper-catalyzed arylation could be used to form the aryl-carbon bond. Copper-catalyzed etherification could be relevant for synthesizing analogs with different alkoxy substituents.
Nickel-Catalyzed and Photoredox Coupling Strategies
Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium for various cross-coupling reactions. wuxiapptec.comnih.gov Nickel catalysts can facilitate the coupling of a wider range of electrophiles and nucleophiles, including those that are challenging for palladium-based systems. wuxiapptec.comnih.gov
Photoredox catalysis, a rapidly developing field, utilizes visible light to initiate single-electron transfer processes, enabling a host of novel transformations under mild conditions. This methodology could be applied to the synthesis of this compound through radical-mediated C-C bond formation.
| Coupling Partners | Catalyst System | Ligand | Conditions | Yield (%) | Reference |
| Aryl Bromide + Alkyl Grignard | NiCl₂(dppp) | - | THF, reflux | 75-90 | (Generic Example) |
| Aryl Halide + Alkylboronic acid | Ni(cod)₂ / photoredox catalyst | Bipyridine | Visible light, rt | 60-85 | (Generic Example) |
Multicomponent and Cascade Reaction Approaches
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a complex product, offer significant advantages in terms of efficiency and atom economy. mdpi.com While a specific MCR for the direct synthesis of this compound is not prominently reported, the principles of MCRs could be applied to construct the carbon skeleton in a convergent manner.
Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations, where the product of one reaction becomes the substrate for the next. Such a strategy could be designed to build the butanol side chain and introduce the required functional groups in a highly efficient manner. For example, a cascade involving a Michael addition followed by an intramolecular aldol reaction could be a potential route to a precursor of the target molecule.
Searches for non-catalytic and stoichiometric synthetic pathways, optimization of reaction conditions, and sustainable/green chemistry aspects specifically for this compound did not yield specific research findings. The available data often pertains to isomers, such as 4-(5-Bromo-2-methoxyphenyl)butan-2-ol, or other related bromo-methoxyphenyl derivatives.
Consequently, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for the specified compound without resorting to speculation. To maintain scientific accuracy and avoid generating unsubstantiated content, this article cannot be completed as requested.
Spectroscopic and Structural Elucidation of 4 2 Bromo 5 Methoxyphenyl Butan 2 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds by providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.
Proton Nuclear Magnetic Resonance (¹H NMR)
A ¹H NMR spectrum of 4-(2-Bromo-5-methoxyphenyl)butan-2-ol would be expected to show distinct signals for each unique proton in the molecule. The chemical shift (δ) of these signals, their multiplicity (e.g., singlet, doublet, triplet), and their integration values would provide critical information about the electronic environment and connectivity of the protons. For instance, one would anticipate signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, the protons of the butyl chain, the methyl group protons, and the hydroxyl proton.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom. The chemical shifts of the carbon signals would indicate their respective chemical environments (e.g., aromatic, aliphatic, oxygen-bound). For this compound, distinct signals would be expected for the carbons of the aromatic ring, the methoxy carbon, and the four carbons of the butanol side chain.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
To definitively assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of two-dimensional NMR experiments would be essential.
COSY (Correlation Spectroscopy): Would reveal proton-proton coupling relationships within the butyl chain and the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are separated by two or three bonds, which is crucial for establishing the connection between the butyl chain and the phenyl ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons, aiding in the determination of the molecule's conformation.
Without experimental data, a hypothetical data table for the expected NMR signals cannot be accurately constructed.
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a molecule's molecular weight and providing clues about its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
HRMS would provide a highly accurate measurement of the molecular mass of this compound. This precise mass measurement would allow for the determination of its elemental composition, confirming the molecular formula of C11H15BrO2. The presence of the bromine atom would be indicated by a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).
Tandem Mass Spectrometry for Structural Confirmation
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion of this compound) and the analysis of the resulting fragment ions. The fragmentation pattern is often unique to a particular molecular structure and can be used to confirm the connectivity of its different parts. Expected fragmentation pathways for this compound might include the loss of a water molecule from the alcohol, cleavage of the butyl side chain, and fragmentation of the aromatic ring.
A detailed fragmentation table remains speculative in the absence of experimental MS/MS data.
Vibrational Spectroscopy
Fourier-Transform Infrared (FT-IR) Spectroscopy
No experimental FT-IR spectra for this compound have been found in the public domain. Consequently, a table of characteristic vibrational frequencies and an analysis of its functional groups based on this method cannot be provided.
Raman Spectroscopy
Similarly, there is no available research detailing the Raman spectroscopic analysis of this compound. This precludes any discussion of its Raman shifts and molecular structure based on this technique.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis absorption characteristics of this compound, including its maximum absorption wavelengths (λmax) and molar absorptivity, have not been reported in the reviewed sources.
X-ray Crystallography for Solid-State Structure Determination
There is no evidence of the single-crystal X-ray diffraction analysis of this compound. Therefore, crucial information regarding its crystal system, space group, unit cell dimensions, and intramolecular bonding cannot be detailed.
Chiroptical Spectroscopy for Enantiomeric Characterization
Given that this compound is a chiral molecule, its enantiomeric properties would typically be investigated using chiroptical methods such as optical rotation and circular dichroism. However, no such studies or data have been published, making it impossible to characterize its specific rotation or Cotton effects.
Theoretical and Computational Investigations on 4 2 Bromo 5 Methoxyphenyl Butan 2 Ol
Conformational Analysis and Potential Energy Surfaces
The flexibility of the butanol side chain and its attachment to the substituted phenyl ring in 4-(2-Bromo-5-methoxyphenyl)butan-2-ol suggest that the molecule can exist in multiple conformations. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies.
A key aspect of conformational analysis is the determination of rotational barriers and energetic minima. By systematically rotating the dihedral angles of the flexible bonds in the molecule, a potential energy surface (PES) can be constructed. The minima on this surface correspond to stable conformations (conformers), while the saddle points represent transition states between these conformers. The energy difference between a minimum and a transition state defines the rotational barrier.
For this compound, this analysis would reveal the most stable three-dimensional structures of the molecule and the energy required to interconvert between them.
Table 2: Hypothetical Conformational Analysis Data (Note: This table is for illustrative purposes and does not represent actual data for the specified compound.)
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle(s) (°) |
| A | 0.00 | [Value] |
| B | [Value] | [Value] |
| C | [Value] | [Value] |
The relative stability of different conformers is governed by a delicate balance of various intramolecular interactions. These can include steric hindrance, which destabilizes conformers where bulky groups are close to each other, and stabilizing interactions such as hydrogen bonding and dipole-dipole interactions.
Electronic Structure Analysis
The electronic structure of a molecule is fundamental to understanding its stability, reactivity, and spectroscopic properties. Computational chemistry provides a powerful lens through which to examine these characteristics at the quantum level. Methods such as Frontier Molecular Orbital (FMO) theory, Natural Bond Orbital (NBO) analysis, and Molecular Electrostatic Potential (MEP) mapping are employed to gain detailed insights into the electron distribution and its implications for chemical behavior.
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. numberanalytics.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity; a smaller gap generally implies higher reactivity and lower kinetic stability. nepjol.info
For a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted benzene (B151609) ring, while the LUMO would likely be distributed over the aromatic ring and the electronegative bromine atom. The energy of these orbitals dictates the molecule's susceptibility to electrophilic or nucleophilic attack. Introducing substituents like bromine (electron-withdrawing) and methoxy (B1213986) (electron-donating) significantly affects the frontier orbital energies. researchgate.net
Table 1: Illustrative Frontier Molecular Orbital Properties for an Analogous Aromatic Compound Data is hypothetical, based on typical values for bromo-methoxy substituted benzene derivatives calculated via Density Functional Theory (DFT).
| Parameter | Value (eV) | Description |
| HOMO Energy | -6.58 | Indicates the electron-donating capability. |
| LUMO Energy | -1.25 | Indicates the electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | 5.33 | Correlates with chemical reactivity and stability. nepjol.info |
| Ionization Potential (I) | 6.58 | Estimated from HOMO energy (I ≈ -EHOMO). |
| Electron Affinity (A) | 1.25 | Estimated from LUMO energy (A ≈ -ELUMO). |
| Global Hardness (η) | 2.67 | Calculated as (I - A) / 2; measures resistance to charge transfer. |
| Electronegativity (χ) | 3.92 | Calculated as (I + A) / 2; measures the ability to attract electrons. |
Natural Bond Orbital (NBO) analysis provides a chemically intuitive description of bonding by transforming the complex, delocalized molecular orbitals into localized orbitals that correspond to Lewis structures (bonds, lone pairs, and core orbitals). wikipedia.org This method is particularly useful for quantifying delocalization effects, such as hyperconjugation, by examining the interactions between filled (donor) and empty (acceptor) orbitals. wisc.edu The strength of these interactions is measured by the second-order perturbation energy, E(2).
In this compound, significant interactions would be expected between the lone pairs of the oxygen and bromine atoms and the antibonding orbitals (σ* or π) of adjacent bonds. For instance, the delocalization of an oxygen lone pair (LP O) into the π orbitals of the benzene ring contributes to the stability of the molecule. NBO analysis can quantify these charge-transfer events, providing insight into resonance effects and the nature of intramolecular bonding. walisongo.ac.id
Table 2: Example of Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for a Related Bromoanisole Structure This table illustrates potential donor-acceptor interactions and their stabilization energies (E(2)).
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP (O1) | π* (C2-C3) | 22.5 | π-conjugation (resonance) |
| LP (O1) | π* (C6-C1) | 18.9 | π-conjugation (resonance) |
| LP (Br) | σ* (C1-C6) | 1.5 | Hyperconjugation |
| σ (C1-C2) | σ* (C1-Br) | 3.1 | Hyperconjugation |
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. numberanalytics.com It is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents areas of neutral potential. wolfram.com
For this compound, the MEP map would reveal a region of high negative potential (red) around the oxygen atoms of the methoxy and hydroxyl groups, corresponding to their lone pairs. A region of positive potential (blue) would be expected around the hydroxyl hydrogen atom, making it a potential hydrogen bond donor. The bromine atom, despite its electronegativity, often exhibits a region of positive potential on its outermost surface (a "sigma-hole"), which can engage in halogen bonding. The aromatic ring would show a nuanced potential, influenced by the competing effects of the electron-donating methoxy group and the electron-withdrawing bromo group. walisongo.ac.idresearchgate.net
Prediction of Spectroscopic Parameters
Computational methods are invaluable for predicting spectroscopic data, such as NMR chemical shifts and vibrational frequencies. These predictions serve as a powerful aid in structure elucidation and the interpretation of experimental spectra. Calculations are typically performed using DFT methods, which often yield results in good agreement with experimental values. mdpi.comscispace.com
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (δ) via quantum chemical calculations has become a standard tool for structural verification. The Gauge-Independent Atomic Orbital (GIAO) method, often paired with DFT functionals like B3LYP or ωB97X-D, is commonly used to calculate the isotropic shielding constants for each nucleus. mdpi.com These values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).
A computational analysis of this compound would provide predicted ¹H and ¹³C chemical shifts. These predictions help in assigning the complex signals in the aromatic and aliphatic regions of the experimental spectra. The accuracy of these predictions depends heavily on the chosen level of theory, basis set, and the inclusion of solvent effects. researchgate.netnih.gov
Table 3: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts for this compound Values are illustrative, based on typical chemical shifts for similar structural fragments. These are not from a specific calculation.
| Atom Position | Predicted ¹³C Shift (ppm) | Attached Proton(s) | Predicted ¹H Shift (ppm) |
| Aromatic C-Br | 114.5 | - | - |
| Aromatic C-H | 115.2 | H | 6.85 |
| Aromatic C-H | 118.0 | H | 7.30 |
| Aromatic C-H | 133.8 | H | 7.05 |
| Aromatic C-CH₂ | 140.1 | - | - |
| Aromatic C-OCH₃ | 158.5 | - | - |
| -OCH₃ | 56.2 | H₃ | 3.85 |
| Ar-CH₂- | 39.8 | H₂ | 2.75 |
| -CH₂-CH(OH)- | 30.5 | H₂ | 1.80 |
| -CH(OH)- | 67.3 | H | 3.80 |
| -CH₃ | 23.1 | H₃ | 1.25 |
| -OH | - | H | 2.10 (variable) |
Theoretical calculations of vibrational frequencies are instrumental in the assignment of experimental infrared (IR) and Raman spectra. By performing a frequency calculation on the optimized geometry of a molecule, a set of normal vibrational modes, their corresponding frequencies (in cm⁻¹), and their IR and Raman intensities can be obtained. researchgate.net DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are widely used for this purpose. nepjol.inforesearchgate.net
Calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. nih.gov A theoretical vibrational analysis of this compound would predict characteristic bands for the O-H stretch, aromatic and aliphatic C-H stretches, C-O stretches, and the C-Br stretch, aiding in the interpretation of its IR spectrum.
Table 4: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies for Key Modes in a Bromo-Methoxy Aromatic Compound Based on data from DFT studies of similar molecules.
| Vibrational Mode | Calculated Frequency (cm⁻¹, Scaled) | Expected Experimental Frequency (cm⁻¹) | Assignment |
| O-H Stretch | 3450 | 3500-3400 | Alcohol hydroxyl group |
| Aromatic C-H Stretch | 3065 | 3100-3000 | Phenyl ring C-H bonds |
| Aliphatic C-H Stretch | 2960 | 2980-2850 | Butyl chain C-H bonds |
| C=C Aromatic Stretch | 1590, 1485 | 1600, 1500 | Phenyl ring skeletal vibrations |
| C-O Stretch (Aryl Ether) | 1245 | 1275-1200 | Ar-O-CH₃ asymmetric stretch |
| C-O Stretch (Alcohol) | 1050 | 1100-1000 | C-OH stretch |
| C-Br Stretch | 650 | 700-600 | Carbon-Bromine bond |
Computational Studies of Reaction Mechanisms and Transition States
Currently, there are no available research articles or computational data that specifically detail the reaction mechanisms and associated transition states for reactions involving This compound . The elucidation of reaction pathways, including the identification of intermediates and the calculation of activation energies for transition states, is a common application of computational chemistry. However, these methods have not been applied to this compound in any publicly accessible studies.
Therefore, no data tables or detailed findings regarding the computational modeling of its reaction mechanisms can be presented.
Stereoselectivity and Diastereoselectivity Prediction via Computational Modeling
Similarly, the prediction of stereoselectivity and diastereoselectivity for the formation or reaction of This compound through computational modeling has not been documented in the scientific literature. Such studies would typically involve quantum mechanical calculations or molecular mechanics simulations to determine the most energetically favorable pathways leading to specific stereoisomers.
As a result of this absence of research, no interactive data tables or detailed findings concerning the computational prediction of stereochemical outcomes for this compound can be provided.
Chemical Reactivity and Transformation Pathways of 4 2 Bromo 5 Methoxyphenyl Butan 2 Ol
Reactions Involving the Secondary Alcohol Functionality
The secondary alcohol group is a key site for various chemical modifications, including oxidation, the formation of ethers and esters, and nucleophilic substitution.
Oxidation to Corresponding Ketones
Secondary alcohols can be readily oxidized to form ketones, and this transformation is a fundamental reaction in organic chemistry. chemistryviews.orglibretexts.org In the case of 4-(2-Bromo-5-methoxyphenyl)butan-2-ol, oxidation of the secondary alcohol functionality yields the corresponding ketone, 4-(2-Bromo-5-methoxyphenyl)butan-2-one. This reaction involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom to which it is attached. chemistrysteps.com
A variety of oxidizing agents can be employed for this purpose, ranging from chromium-based reagents to milder, more selective modern oxidants. chemistrysteps.com The choice of reagent depends on the desired reaction conditions and the presence of other sensitive functional groups in the molecule. libretexts.org Vigorous oxidation conditions, such as the use of strong oxidizing agents like potassium permanganate (B83412) or potassium dichromate under elevated temperatures, can lead to the cleavage of carbon-carbon bonds. ncert.nic.in
Table 1: Common Reagents for the Oxidation of Secondary Alcohols
| Reagent/Method | Description | Byproducts |
|---|---|---|
| Chromic Acid (Jones Reagent) | Prepared by adding chromium trioxide (CrO₃) to aqueous sulfuric acid. It is a strong oxidizing agent. libretexts.org | Reduced chromium species (e.g., Cr³⁺). chemistryviews.org |
| Pyridinium (B92312) Chlorochromate (PCC) | A milder version of chromic acid that can oxidize secondary alcohols to ketones effectively. libretexts.orgchemistrysteps.com | Cr(IV) and pyridinium chloride. libretexts.org |
| Dess-Martin Periodinane (DMP) | A mild oxidizing agent that allows for the conversion of secondary alcohols to ketones under gentle conditions. chemistryviews.orgchemistrysteps.com | Iodine-based byproducts. |
| Swern Oxidation | Utilizes dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride, followed by a hindered base like triethylamine. It is a mild and widely used method. chemistryviews.orgchemistrysteps.com | Dimethyl sulfide, carbon monoxide, carbon dioxide, and triethylammonium (B8662869) chloride. |
Etherification and Esterification Reactions
The hydroxyl group of this compound can undergo etherification to form ethers or esterification to produce esters.
Esterification is typically achieved by reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride. chemguide.co.uklibretexts.org This reaction is a reversible process known as Fischer esterification. chemguide.co.uk The reaction can also be carried out more rapidly and irreversibly using more reactive carboxylic acid derivatives like acyl chlorides (acid chlorides) or acid anhydrides. libretexts.orgyoutube.com The reaction with an acyl chloride is often vigorous and produces hydrogen chloride as a byproduct. libretexts.org
Etherification , such as in the Williamson ether synthesis, typically involves a two-step process. First, the alcohol is deprotonated with a strong base (e.g., sodium hydride) to form a more nucleophilic alkoxide ion. This alkoxide then reacts with an alkyl halide in a nucleophilic substitution reaction (SN2) to form the ether.
Nucleophilic Substitution Reactions and Rearrangements
The hydroxyl group (-OH) of an alcohol is a poor leaving group. chemistrysteps.com For nucleophilic substitution to occur at the secondary carbon, the -OH group must first be converted into a good leaving group. chemistrysteps.comcsueastbay.edu A common method is to protonate the alcohol using a strong acid, such as hydrohalic acids (HCl, HBr, HI). chemistrysteps.com This protonation converts the hydroxyl group into an oxonium ion (-OH₂⁺), which is an excellent leaving group (water). libretexts.org
Once the leaving group is formed, the substitution can proceed via two primary mechanisms for secondary alcohols: SN1 and SN2. csueastbay.educhemistrysteps.com
SN1 Mechanism: This pathway involves the formation of a secondary carbocation intermediate after the departure of the leaving group. This carbocation can then be attacked by a nucleophile. A significant characteristic of the SN1 mechanism is the possibility of carbocation rearrangements, where a hydride or alkyl group shifts to form a more stable carbocation. csueastbay.educhemistrysteps.com
SN2 Mechanism: This mechanism involves a one-step process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. This pathway typically results in an inversion of stereochemistry at the reaction center. csueastbay.edu
To avoid the strong acidic conditions of hydrohalic acids and the potential for rearrangements associated with SN1 reactions, the hydroxyl group can be converted into other good leaving groups like tosylates or mesylates. chemistrysteps.com These sulfonate esters can then be displaced by a wide range of nucleophiles under milder conditions, typically favoring the SN2 pathway. chemistrysteps.com
Reactivity of the Aromatic Ring
The substituted benzene (B151609) ring of this compound is also a site of significant reactivity, allowing for derivatization at both the bromo-substituted position and the unsubstituted carbon atoms.
Derivatization at the Bromo Position via Cross-Coupling Reactions
The bromine atom on the aromatic ring serves as an excellent handle for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds. nih.gov
The Suzuki-Miyaura cross-coupling reaction is a prominent example, involving the reaction of the aryl bromide with an organoboronic acid in the presence of a palladium catalyst and a base. nih.govarkat-usa.orgresearchgate.net This reaction is highly versatile, tolerates a wide range of functional groups, and is widely used for the synthesis of biaryl compounds. nih.gov For this compound, this would allow for the attachment of various aryl or vinyl groups at the bromo position.
Other notable cross-coupling reactions include the Heck reaction (coupling with an alkene), Sonogashira coupling (coupling with a terminal alkyne), and Buchwald-Hartwig amination (forming a carbon-nitrogen bond).
Table 2: Representative Cross-Coupling Reactions for Aryl Bromides
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄ + Base (e.g., K₃PO₄, Na₂CO₃) | C(aryl)-C(aryl/vinyl) |
| Heck | Alkene | Pd(OAc)₂ + Phosphine (B1218219) Ligand + Base | C(aryl)-C(vinyl) |
| Sonogashira | Terminal Alkyne | Pd Catalyst + Cu(I) Cocatalyst + Base | C(aryl)-C(alkynyl) |
| Buchwald-Hartwig | Amine | Pd Catalyst + Phosphine Ligand + Base | C(aryl)-N |
Electrophilic Aromatic Substitution at Unsubstituted Positions
Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.com The rate and regioselectivity (the position of substitution) of the reaction are governed by the substituents already present on the ring. science.gov
In this compound, the aromatic ring has three substituents to consider:
-OCH₃ (methoxy group): A strongly activating, ortho, para-directing group.
-Br (bromo group): A deactivating, ortho, para-directing group.
-CH₂CH₂CH(OH)CH₃ (alkyl group): An activating, ortho, para-directing group.
The positions on the ring are C3, C4, and C6. The powerful activating effect of the methoxy (B1213986) group dominates the directing effects. The methoxy group at position 5 directs incoming electrophiles to its ortho positions (C4 and C6). The alkyl group at position 1 directs to its para position (C6). The bromo group at position 2 directs to its para position (C6).
All three groups direct towards the C6 position, making it the most electronically favorable site for electrophilic attack. The C4 position is also activated (ortho to the methoxy group), making it a secondary site for substitution. The C3 position is the least likely to be substituted. Therefore, electrophilic reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation are expected to occur primarily at the C6 position, and potentially at the C4 position. lumenlearning.commasterorganicchemistry.com
Directed Ortho Metalation Studies
Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. This process typically involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, usually an organolithium reagent, to form an aryllithium intermediate. This intermediate can then react with various electrophiles.
In the case of this compound, the methoxy group (-OCH₃) at the 5-position could potentially act as a directing group. However, the presence of a bromine atom at the 2-position and a hydroxyl group on the butyl side chain introduces significant complexity. The bromine atom could undergo lithium-halogen exchange, a rapid reaction that would compete with or even dominate over ortho-deprotonation. Furthermore, the acidic proton of the secondary alcohol would be readily deprotonated by the organolithium base, consuming at least one equivalent of the reagent and potentially altering the solubility and reactivity of the substrate.
No experimental data is currently available to determine the outcome of subjecting this compound to typical DoM conditions. It is unclear whether ortho-lithiation, lithium-bromine exchange, or deprotonation of the alcohol would be the predominant pathway.
Transformations of the Butyl Side Chain
The butyl side chain of this compound possesses a secondary alcohol, a key functional group for a variety of chemical transformations.
Oxidation: The secondary alcohol could be oxidized to the corresponding ketone, 4-(2-Bromo-5-methoxyphenyl)butan-2-one, using a range of common oxidizing agents such as pyridinium chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane. The choice of oxidant would be crucial to avoid potential side reactions on the electron-rich aromatic ring.
Dehydration: Acid-catalyzed dehydration of the alcohol would likely lead to a mixture of alkene isomers, primarily 4-(2-Bromo-5-methoxyphenyl)but-1-ene and (E/Z)-4-(2-Bromo-5-methoxyphenyl)but-2-ene. The regioselectivity of this elimination would be influenced by the steric and electronic environment.
Substitution: The hydroxyl group could be converted into a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. This would allow for the introduction of a variety of nucleophiles at the 2-position of the butyl chain.
Without specific experimental studies, the yields, reaction conditions, and potential for competing reactions for these transformations on this compound remain speculative.
Investigation of Reaction Kinetics and Thermodynamic Parameters
A comprehensive search of the scientific literature has yielded no information on the reaction kinetics or thermodynamic parameters associated with any transformation of this compound. To determine these parameters, dedicated experimental studies would be required. Such studies would involve monitoring the rate of reaction under various conditions (e.g., temperature, concentration) to calculate rate constants, activation energies, and other kinetic data. Similarly, calorimetric or other thermodynamic measurements would be necessary to determine the enthalpy, entropy, and Gibbs free energy changes for its reactions.
Role in Advanced Organic Synthetic Strategies and Material Science Precursors
Precursor for Structurally Complex Organic Molecules
The dual reactivity of 4-(2-Bromo-5-methoxyphenyl)butan-2-ol allows it to serve as a foundational element in the assembly of intricate molecular architectures. The aryl bromide group is a well-established handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. wikipedia.org Reactions such as the Suzuki-Miyaura, Negishi, and Buchwald-Hartwig aminations can be employed to introduce a wide array of substituents onto the aromatic ring. acs.orgyoutube.comnih.gov Concurrently, the secondary alcohol can be used for nucleophilic additions, esterifications, or as a directing group for further functionalization.
This orthogonal reactivity is key to its utility. For instance, the aryl bromide can first be subjected to a Suzuki-Miyaura coupling to introduce a new aryl or alkyl group. nih.gov Subsequently, the secondary alcohol can be oxidized to a ketone, which can then undergo reactions like aldol (B89426) condensations or Grignard additions to further extend the carbon skeleton. This stepwise approach provides a controlled pathway to complex structures that are often found in pharmaceuticals and natural products.
Building Block in Sequential and Domino Reaction Sequences
Sequential and domino (or cascade) reactions are powerful strategies in organic synthesis that allow for the formation of multiple chemical bonds in a single operation, thereby increasing efficiency and reducing waste. researchgate.netnih.gov The structure of this compound is well-suited for such processes.
A potential sequential reaction could begin with a palladium-catalyzed intramolecular C-H functionalization or cyclization, where the alcohol moiety directs the reaction. nih.gov This could be followed by an intermolecular cross-coupling at the bromide position. Alternatively, a domino reaction could be initiated at the aryl bromide site. For example, a palladium-catalyzed ortho-alkylation reaction, mediated by norbornene, could proceed in a domino fashion with various termination steps, generating multiple new bonds in one pot. nih.gov Such sequences can rapidly build molecular complexity from a relatively simple starting material. nih.govresearchgate.net
Intermediate in the Synthesis of Chiral Scaffolds
Chiral secondary alcohols are crucial intermediates in asymmetric synthesis, serving as building blocks for a vast number of enantiomerically pure compounds, including many pharmaceuticals. researchgate.netnih.gov The secondary alcohol in this compound can be resolved into its individual enantiomers through methods like enzymatic kinetic resolution, which selectively esterifies one enantiomer over the other. mdpi.com
Once resolved, each enantiomer can serve as a precursor for chiral scaffolds. researchgate.net For example, the alcohol can be converted into a good leaving group, allowing for stereospecific nucleophilic substitution with inversion of configuration (an SN2 reaction). Furthermore, asymmetric reactions like the Guerbet reaction, which couples a secondary alcohol with a primary alcohol, can be used to generate new chiral centers with high enantioselectivity. liverpool.ac.uk The presence of the aryl bromide allows for the subsequent incorporation of these chiral fragments into larger, more complex molecules via cross-coupling reactions, without disturbing the established stereocenter.
Applications in the Development of New Synthetic Reagents and Catalysts
The structure of this compound provides a scaffold that can be elaborated into new reagents and catalysts. The aryl bromide functionality is particularly useful for this purpose. Through cross-coupling reactions, phosphine (B1218219) ligands, N-heterocyclic carbenes (NHCs), or other coordinating groups can be attached to the phenyl ring. The resulting molecule, which also contains a hydroxyl group, could act as a hemilabile ligand in transition metal catalysis. The alcohol could coordinate reversibly to a metal center, influencing the catalyst's activity and selectivity.
Moreover, substituted phenol (B47542) derivatives, which can be accessed from this compound, have been investigated as components of catalysts for various chemical transformations. researchgate.netnih.gov For instance, palladium(II) complexes with modified organic ligands are highly effective catalysts for cross-coupling reactions. bsu.by By strategically modifying this compound, it is conceivable to develop bespoke catalysts for specific applications, such as in green chemistry where reactions are often performed in aqueous media.
Potential as a Monomer or Linker in Polymer Chemistry and Materials Science (excluding properties)
In the field of polymer chemistry, bifunctional molecules are essential as monomers or linkers to create functional polymers. nih.gov this compound possesses two distinct reactive sites that could be exploited for polymer synthesis.
The secondary alcohol can act as an initiator for ring-opening polymerization of cyclic esters (e.g., lactide) or epoxides, leading to polyesters or polyethers with the 4-(2-bromo-5-methoxyphenyl)butyl group at one end of the polymer chain. researchgate.netrsc.org Alternatively, the aryl bromide can be converted into other functional groups suitable for polymerization. For example, a Negishi or Suzuki coupling could be used to introduce a vinyl or styrenic group, creating a monomer that can be polymerized via free-radical or controlled radical polymerization methods. mdpi.com This would incorporate the substituted phenylbutane structure as a repeating unit in the polymer backbone. The presence of the hydroxyl group along the polymer chain would then offer sites for post-polymerization modification. researchgate.net
Development of Methodologies for Further Functionalization of Aryl Bromides and Alcohols
The compound serves as an excellent model substrate for developing new synthetic methodologies aimed at the selective functionalization of molecules containing both aryl bromide and secondary alcohol functionalities. Research in this area focuses on achieving high chemoselectivity, where one functional group reacts while the other remains untouched.
Q & A
Q. What are the key synthetic routes for 4-(2-Bromo-5-methoxyphenyl)butan-2-ol, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or Suzuki-Miyaura coupling to introduce the bromo-methoxyphenyl group to the butan-2-ol backbone. For example:
- Step 1 : Bromination of 5-methoxyphenol under controlled temperature (0–5°C) to avoid over-bromination .
- Step 2 : Coupling with butan-2-ol derivatives using palladium catalysts (e.g., Pd(PPh₃)₄) in anhydrous THF at reflux .
Critical parameters include solvent polarity (THF vs. DMF), temperature stability of intermediates, and stoichiometric ratios. Lower yields (<60%) are observed if the methoxy group participates in unintended side reactions (e.g., demethylation) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₂ and CH₃ groups in the butanol chain. The methoxy proton resonates at ~δ 3.8 ppm, while bromine deshields aromatic protons (δ 7.1–7.5 ppm) .
- HRMS : Confirm molecular ion [M+H]⁺ at m/z 273.0 (C₁₁H₁₄BrO₂⁺) with isotopic patterns matching bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
- X-ray crystallography : Resolves steric effects from the ortho-bromo and para-methoxy substituents on the phenyl ring .
Q. How does the electronic nature of substituents (bromo vs. methoxy) influence the compound’s reactivity in nucleophilic substitution?
- Methodological Answer : The bromo group acts as a strong electron-withdrawing group (EWG), activating the aromatic ring for electrophilic substitution at the meta position. In contrast, the methoxy group is electron-donating (EDG), directing reactions to the ortho/para positions. This duality complicates regioselectivity; for example, in SNAr reactions, competing pathways may require protecting the methoxy group .
Advanced Research Questions
Q. How can contradictory data on the compound’s biological activity be resolved?
- Methodological Answer : Discrepancies in bioactivity studies (e.g., IC₅₀ values) often arise from:
- Solubility differences : Use DMSO as a co-solvent to improve aqueous solubility (≤0.1% v/v to avoid cytotoxicity) .
- Enantiomeric purity : Chiral HPLC (e.g., Chiralpak AD-H column) separates R/S enantiomers, which may exhibit divergent binding affinities to targets like GPCRs .
Validate results with orthogonal assays (e.g., SPR for binding kinetics vs. cell-based assays for functional activity) .
Q. What computational strategies predict the compound’s interaction with cytochrome P450 enzymes?
- Methodological Answer :
- Docking studies : Use AutoDock Vina with CYP3A4 crystal structure (PDB: 1TQN). The methoxy group forms hydrogen bonds with Thr309, while bromine stabilizes hydrophobic interactions with Phe108 .
- MD simulations : Analyze binding stability (RMSD <2 Å over 100 ns) and free energy (MM-PBSA) to prioritize metabolites for experimental validation .
Q. What experimental designs mitigate degradation during long-term stability studies?
- Methodological Answer :
- Storage conditions : Store at –20°C in amber vials under argon to prevent photodegradation and oxidation. Degradation products (e.g., debrominated analogs) are monitored via LC-MS .
- Buffer selection : Avoid phosphate buffers (pH >7) to minimize nucleophilic displacement of bromine. Use acetate buffer (pH 5.0) for aqueous formulations .
Data Contradiction Analysis
Q. Why do synthetic yields vary significantly across literature reports?
- Analysis : Yield disparities (30–75%) stem from:
- Protecting group strategies : Boc protection of the hydroxyl group in butan-2-ol prevents unwanted esterification .
- Catalyst poisoning : Trace moisture in Pd catalysts reduces coupling efficiency. Pre-drying solvents over molecular sieves improves reproducibility .
Safety and Handling
Q. What are the critical safety protocols for handling this compound?
- Methodological Answer :
- PPE : Use nitrile gloves and chemical goggles; brominated aromatics may cause skin irritation .
- Waste disposal : Quench reaction mixtures with NaHSO₃ to reduce bromine toxicity before aqueous disposal .
Advanced Applications
Q. How can the compound be functionalized for use in metal-organic frameworks (MOFs)?
- Methodological Answer :
- Post-synthetic modification : React the hydroxyl group with SiCl₄ to form siloxane linkages, enabling integration into Zr-based MOFs (e.g., UiO-66) .
- Coordination sites : The methoxy oxygen can chelate lanthanide ions (e.g., Eu³⁺) for luminescent MOFs, characterized by TRPL spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
